4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzonitriles, including 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile, typically involves the conversion of benzoic acids to their corresponding nitriles. One common method is the reaction of benzoyl chloride with an alkanesulphonamide and a dehydrating agent such as thionyl chloride in benzene or toluene . Another method involves the use of hydroxylamine hydrochloride and benzaldehyde, which undergoes oximation followed by dehydration to form the nitrile .
Industrial Production Methods
Industrial production methods for benzonitriles often involve the ammoxidation of toluene, ammonia, and air, or the cyanation of benzene halides . These methods are advantageous due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like sodium cyanide or other nucleophiles can be used under basic conditions.
Major Products
Oxidation: Benzoic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules.
Industry: Used in the production of advanced coatings, pesticides, and dyes.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler nitrile compound with similar reactivity.
4-Hydroxybenzonitrile: Contains a hydroxyl group similar to 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile but lacks the cyclopentyl ring.
2-Methylbenzonitrile: Similar structure but without the hydroxyl group.
Uniqueness
This compound is unique due to its combination of a hydroxyl group and a cyclopentyl ring, which imparts distinct reactivity and selectivity compared to other benzonitriles .
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-(1-hydroxy-2-methylcyclopentyl)benzonitrile |
InChI |
InChI=1S/C13H15NO/c1-10-3-2-8-13(10,15)12-6-4-11(9-14)5-7-12/h4-7,10,15H,2-3,8H2,1H3 |
InChI Key |
DMOXVPIQRVEDJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C2=CC=C(C=C2)C#N)O |
Origin of Product |
United States |
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